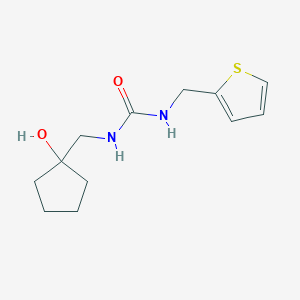

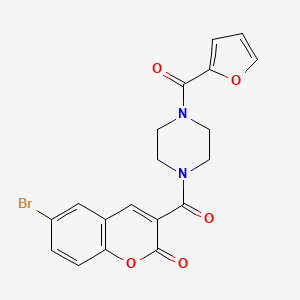

![molecular formula C13H25ClN2O2 B2500622 叔丁基-N-(2-氮杂螺[4.4]壬烷-9-基)甲酸酯;盐酸盐 CAS No. 2580223-05-6](/img/structure/B2500622.png)

叔丁基-N-(2-氮杂螺[4.4]壬烷-9-基)甲酸酯;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related spirocyclic and carbamate compounds, which can provide insights into the synthesis, structure, and reactivity of similar compounds. These compounds are of interest due to their potential as intermediates in the synthesis of biologically active molecules and their ability to access chemical spaces complementary to piperidine ring systems .

Synthesis Analysis

The synthesis of related spirocyclic carbamates involves multiple steps, including esterification, protection of functional groups, and selective derivatization. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through efficient and scalable routes, highlighting the potential for the synthesis of complex spirocyclic structures . Similarly, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine was achieved in overall yields of 30% and 41% through a seven-step process, demonstrating the intricacies involved in synthesizing such compounds .

Molecular Structure Analysis

Spirocyclic compounds like those mentioned in the papers have complex molecular structures that include multiple rings and functional groups. The presence of azetidine and cyclobutane rings, as well as carbamate functionalities, suggests that these molecules could serve as versatile intermediates for further chemical modifications . The molecular structure of these compounds is crucial for their reactivity and potential applications in medicinal chemistry.

Chemical Reactions Analysis

The reactivity of spirocyclic carbamates is influenced by the presence of active methylene groups and the ability to undergo various chemical transformations. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacted with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products, showcasing the compound's reactivity towards nucleophilic addition . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been used as N-(Boc) nitrone equivalents in reactions with organometallics to produce N-(Boc)hydroxylamines, further demonstrating the versatility of carbamate compounds in organic synthesis .

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride are not directly discussed, the properties of related compounds can provide some insights. The solubility of these compounds in various solvents, their stability under different conditions, and their ability to undergo selective reactions are important characteristics that influence their use in synthetic applications. The bifunctional nature of these compounds, with both spirocyclic and carbamate elements, suggests a balance of rigidity and reactivity that could be beneficial in the design of new chemical entities .

科学研究应用

合成和结构分析

生物活性化合物的合成:叔丁基N-(2-氮杂螺[4.4]壬基)氨基甲酸酯盐酸盐用于合成生物活性化合物。一个例子是它在分子间Ugi反应中的应用,以产生新型类别的化合物,这些化合物因其生物活性性质而显著重要(Amirani Poor et al., 2018)。

引入Boc保护基的试剂:它用作N-Boc-氨基酸和酯的制备试剂,这是肽合成中至关重要的过程。该化合物与氨基酸及其酯反应,以高产率和纯度得到N-Boc-氨基酸(Rao et al., 2017)。

晶体学中的结构分析:在晶体学中,叔丁基氨基甲酸酯的衍生物,如叔丁基(5-氯戊-2,4-二炔-1-基)氨基甲酸酯和叔丁基(5-碘戊-2,4-二炔-1-基)氨基甲酸酯,展示了氢键和卤素键的有趣相互作用。这些化合物因其同形晶体结构和键合相互作用而受到研究(Baillargeon et al., 2017)。

药物应用

- 抗惊厥化合物的合成:它用于合成具有潜在抗惊厥性能的2-氮杂螺[4.4]壬烷-1,3-二酮的N-苯胺衍生物。这些化合物已被检验其在治疗癫痫中的有效性(Kamiński等,2008)。

化学空间探索

- 探索化学空间:叔丁基6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯,一个相关化合物,为进入访问与哌啶环系统互补的化学空间的新型化合物提供了便捷的入口点。这对于新化学实体的开发具有重要意义(Meyers et al., 2009)。

作用机制

未来方向

属性

IUPAC Name |

tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-10-5-4-6-13(10)7-8-14-9-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFDWVSLNWXFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC12CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B2500542.png)

![(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2500543.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2500549.png)

![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2500550.png)

![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500553.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500554.png)

![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2500560.png)

![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2500561.png)

![1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2500562.png)